molecular formula C11H14N2O2 B1430085 methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448046-09-0

methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B1430085
M. Wt: 206.24 g/mol
InChI Key: CTUFQYVTFAFYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as MDIC, is a chemical compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications. MDIC is a heterocyclic compound that contains an isoquinoline ring system with an amino group and a carboxylate ester functional group.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate and its derivatives have been extensively studied for their synthetic utility in organic chemistry. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, which have potential applications in medicinal chemistry and materials science.

  • Mammalian Alkaloid Synthesis : The compound has been implicated in studies examining the O-methylation of related isoquinolines, demonstrating its relevance in the biosynthesis of mammalian alkaloids. This process involves the methylation of norcoclaurine-1-carboxylic acid derivatives, showcasing the compound's role in the formation of complex alkaloid structures (Sekine et al., 1990).

  • Structural Analysis : Studies have also focused on the molecular and crystal structures of related dihydroisoquinoline derivatives. This research provides insights into the compound's structural characteristics and its potential applications in designing new materials and pharmaceuticals (Rudenko et al., 2013).

  • Methodological Innovations : The compound and its derivatives have been pivotal in the development of new synthetic methodologies, including microwave-assisted synthesis and novel alkylation strategies. These advances contribute to the efficiency and versatility of organic synthesis, facilitating the production of complex molecules with potential applications across various scientific fields (Glossop, 2007).

properties

IUPAC Name

methyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)13-5-4-8-2-3-10(12)6-9(8)7-13/h2-3,6H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUFQYVTFAFYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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